molecular formula C15H18N2O5 B12138475 N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

Cat. No.: B12138475
M. Wt: 306.31 g/mol
InChI Key: YQTMGAMMIKDXOD-UHFFFAOYSA-N
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Description

"N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide" is a synthetic acetamide derivative featuring two distinct structural motifs: a 1,3-benzodioxole moiety and a 4-ethyl-3-oxomorpholine ring. The benzodioxol group (a methylenedioxy-substituted benzene) is commonly associated with bioactivity in pharmaceuticals and agrochemicals due to its ability to modulate metabolic stability and receptor binding . The 3-oxomorpholine scaffold, characterized by a six-membered oxygen- and nitrogen-containing heterocycle, contributes to conformational rigidity and hydrogen-bonding interactions, which are critical for molecular recognition in drug design .

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-ethyl-3-oxomorpholin-2-yl)acetamide

InChI

InChI=1S/C15H18N2O5/c1-2-17-5-6-20-13(15(17)19)8-14(18)16-10-3-4-11-12(7-10)22-9-21-11/h3-4,7,13H,2,5-6,8-9H2,1H3,(H,16,18)

InChI Key

YQTMGAMMIKDXOD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1=O)CC(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Acetamide Derivatives

Compound Name (CAS/Identifier) Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications Notable Properties/Applications
Target Compound C15H16N2O5 304.30 4-Ethyl-3-oxomorpholin, 1,3-benzodioxol Likely optimized for solubility and metabolic stability due to moderate lipophilicity
N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide C19H15NO6 353.33 Chromenyl-oxy, 1,3-benzodioxol Enhanced π-π stacking potential from chromenyl group; potential use in fluorescence-based assays
N-(1,3-benzodioxol-5-yl)-2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide (CAS 664348-66-7) C22H18Cl2N2O5S 493.36 Chlorobenzyl, sulfonamide, 1,3-benzodioxol High molecular weight and halogenation suggest utility in targeted protein inhibition (e.g., kinase inhibitors)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide C20H27N3O4 373.45 Acetyl, dimethyl morpholin, isopropylphenyl Demonstrated antibacterial activity via disruption of bacterial cell membranes
(E)-3-(1,3-benzodioxol-5-yl)-N-phenyl-N-tetrahydrofuran-3-yl-prop-2-enamide C20H20N2O4 352.39 Propenamide, tetrahydrofuran, 1,3-benzodioxol Non-genotoxic profile; used as a flavoring agent or fragrance intermediate

Key Observations:

Structural Variations and Bioactivity: The target compound lacks bulky substituents (e.g., chromenyl or chlorobenzyl groups in ), which may enhance its membrane permeability compared to higher-molecular-weight analogs. The 4-ethyl group on the morpholinone ring likely improves metabolic stability relative to acetylated morpholin derivatives (e.g., ), where acetyl groups are prone to hydrolysis.

Synthetic Pathways: Morpholinone-containing acetamides (e.g., ) are typically synthesized via nucleophilic acyl substitution or Mitsunobu reactions, with purification by silica-gel chromatography. The target compound may follow analogous routes. Benzodioxol-substituted analogs (e.g., ) often employ coupling reactions (e.g., EDC/HOBt) to attach the acetamide moiety to the benzodioxol amine.

Biological Implications :

  • Compounds with sulfonamide () or propenamide () linkages exhibit divergent applications—sulfonamides are common in enzyme inhibition, while propenamides are prioritized for safety in consumer products.
  • The absence of halogen atoms in the target compound may reduce off-target toxicity compared to chlorinated derivatives ().

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